Benzamide, N-(1-naphthyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1-naphthyl)-2-methoxy- is an organic compound with the molecular formula C18H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a naphthyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-naphthyl)-2-methoxy- typically involves the reaction of 1-naphthylamine with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
1-Naphthylamine+2-Methoxybenzoyl chloride→Benzamide, N-(1-naphthyl)-2-methoxy-+HCl
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(1-naphthyl)-2-methoxy- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solvents such as dichloromethane or toluene can also aid in the efficient separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-naphthyl)-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of N-(1-naphthyl)-2-carboxybenzamide.
Reduction: Formation of N-(1-naphthyl)-2-methoxybenzylamine.
Substitution: Formation of N-(1-naphthyl)-2-methoxy-4-nitrobenzamide or N-(1-naphthyl)-2-methoxy-4-bromobenzamide.
Scientific Research Applications
Benzamide, N-(1-naphthyl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-naphthyl)-2-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(1-naphthyl)-2-methyl-: Similar structure but with a methyl group instead of a methoxy group.
N-(1-Naphthyl)-benzamide: Lacks the methoxy substitution.
N-(2-Naphthyl)-benzamide: The naphthyl group is attached at a different position.
Uniqueness
Benzamide, N-(1-naphthyl)-2-methoxy- is unique due to the presence of both the naphthyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3,(H,19,20) |
InChI Key |
XWVXFZQMMQIQRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.